molecular formula C19H22O6 B1669659 Cynaropicrin CAS No. 35730-78-0

Cynaropicrin

Cat. No. B1669659
CAS RN: 35730-78-0
M. Wt: 346.4 g/mol
InChI Key: KHSCYOFDKADJDJ-NQLMQOPMSA-N
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Description

Cynaropicrin is a sesquiterpene lactone of the guaianolide type found mainly in leaves of artichoke plants . It is one of the compounds that gives the artichoke its characteristic bitterness . It exhibits a large diversity of bioactivities and shows properties such as anti-inflammatory, antifeedant and activation of bitter sensory receptors . Despite its pharmacologically beneficial properties, it can be toxic in higher doses .


Synthesis Analysis

Cynaropicrin is synthesized in the leaves of the artichoke plant and was found to accumulate in the trichomes . The first total synthesis of cynaropicrin was achieved starting from (S)-α-pinene . The synthesis involved a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction .


Molecular Structure Analysis

Cynaropicrin has a 5-7-5 fused tricyclic skeleton and contains two hydroxyl groups on each side of the molecule, allowing it to form a homopolymer . Its γ-butyrolactone ring is involved in most of its biological functions . The unsaturated carbonyl group on the lactone ring allows for nucleophilic Michael addition .


Chemical Reactions Analysis

The first total synthesis of cynaropicrin involved a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction .


Physical And Chemical Properties Analysis

Cynaropicrin is soluble in water and has no violations of the rule of five . It has a 5-7-5 fused tricyclic skeleton, six chiral centers, and four exo-olefins .

Scientific Research Applications

Anti-Inflammatory Effects

  • In Vitro Studies: Cynaropicrin demonstrated significant anti-inflammatory effects in vitro. It inhibited tumor necrosis factor-alpha and nitric oxide release from stimulated cells and suppressed lymphocyte proliferation, suggesting potential use in managing inflammatory responses (Cho et al., 2000).

UVB Protection and Skin Health

  • AhR-Nrf2-Nqo1 Pathway Activation: This compound activated the AhR-Nrf2-Nqo1 pathway in human keratinocytes, reducing oxidative stress and inflammation caused by ultraviolet B (UVB) radiation. This indicates its potential in preventing UVB-induced photoaging (Takei et al., 2015).

Anticancer Properties

  • Leukocyte Cancer Cell Lines: Cynaropicrin showed potent cytotoxic effects against leukocyte cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests its potential as an anticancer agent, particularly against lymphoma or leukemia (Cho et al., 2004).
  • Breast Cancer: In another study, lipophilic extracts from Cynara cardunculus L. var. altilis, containing cynaropicrin, demonstrated antiproliferative effects against triple-negative breast cancer cells, suggesting a role in natural-based cancer therapies (Ramos et al., 2016).
  • Glioblastoma Cells: Cynaropicrin also exhibited strong cytotoxicity in glioblastoma cells, inducing oxidative stress and affecting multiple signaling pathways. This points to its potential in glioblastoma treatment (Rotondo et al., 2022).

Antiparasitic Effects

  • Trypanosoma Brucei: Demonstrated potent in vitro and in vivo inhibitory activity against Trypanosoma brucei, the parasite causing human African trypanosomiasis. Its mechanism involves interacting with the trypanothione redox system in the parasite (Zimmermann et al., 2013).

Additional Applications

  • Insect Deterrent: Cynaropicrin isolated from Tricholepis glaberrima showed potent feeding deterrent effects against certain insect larvae, indicating potential use in pest control (Bhattacharyya et al., 1995).

Safety And Hazards

Cynaropicrin may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes in contact with skin .

Future Directions

Cynaropicrin has attracted attention in recent years as a potential anticancer drug . It has numerous attractive biological activities including the inhibition of NF-κB activation, antihepatitis C activity, and antitrypanosomal activity . It is a promising bioactive natural product that, with minor hit-to-lead optimization, might be developed as a drug for HCV .

properties

IUPAC Name

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSCYOFDKADJDJ-NQLMQOPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957143
Record name 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cynaropicrin

CAS RN

35730-78-0
Record name Cynaropicrin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynaropicrin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cynaropicrin
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Record name CYNAROPICRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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